Lipophilicity Shift: 4-(Benzenesulfinyl)-N-benzylbutanamide Is Significantly More Lipophilic Than Its Sulfone Analog
The target sulfoxide (CAS 116414-33-6) possesses a computed logP of 4.60, compared to a logP of 3.86 for the sulfone analog N-benzyl-4-(phenylsulfonyl)butanamide (CAS 922849-88-5), as calculated by standard partition coefficient models [1]. This ΔlogP of +0.74 indicates that the sulfoxide is approximately 5.5-fold more lipophilic than its sulfone comparator. In parallel, the topological polar surface area (PSA) is 68.87 Ų for the sulfoxide versus 83.64 Ų for the sulfone, a reduction of 14.77 Ų [1]. The combination of higher logP and lower PSA shifts the sulfoxide toward a more favorable position in CNS drug-like chemical space (typically logP 2–5, PSA < 90 Ų), whereas the sulfone falls closer to the boundary and may exhibit poorer passive blood-brain barrier permeability.
| Evidence Dimension | Computed logP (partition coefficient) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 4.60; PSA = 68.87 Ų (ChemSrc, calculated using standard algorithms) |
| Comparator Or Baseline | N-benzyl-4-(phenylsulfonyl)butanamide: logP = 3.86; PSA = 83.64 Ų (Ambinter, calculated using compatible methods) |
| Quantified Difference | ΔlogP = +0.74 (≈5.5× more lipophilic); ΔPSA = −14.77 Ų |
| Conditions | Computed properties using standard fragmentation-based logP and PSA algorithms; no experimental solvent system specified. |
Why This Matters
For CNS-targeted drug discovery programs, the 5.5× higher lipophilicity and 15 Ų lower PSA of the sulfoxide may translate into meaningfully better brain penetration compared to the sulfone analog, reducing the risk of false-negative in vivo efficacy due to poor CNS exposure.
- [1] Ambinter. AMB17701608: N-benzyl-4-(phenylsulfonyl)butanamide. LogP: 3.8554; PSA: 83.64 Ų. https://ambinter.com (accessed 2026-05-10). View Source
